1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol
Overview
Description
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Scientific Research Applications
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol has several scientific research applications, including:
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol typically involves the selective substitution of one chlorine atom in 2-(R,R′-amino)-4,6-dichloro-1,3,5-triazines with a hydroxide ion . The reaction conditions often include the use of spectral and calculation methods to ensure the formation of the desired lactam structure .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced techniques such as microwave irradiation can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydroxide ions for substitution reactions . The reaction conditions often involve controlled temperatures and the use of solvents such as water or organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions result in the formation of lactam structures .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl derivatives: These compounds share a similar triazine core structure and exhibit comparable chemical properties.
Phenylamino-1,3,5-triazines: These compounds have a phenyl group attached to the triazine ring and are known for their potential biological activities.
Uniqueness
1-(4-Amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol is unique due to its specific substitution pattern and the presence of a piperidinol group.
Properties
IUPAC Name |
1-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5O/c9-6-11-7(10)13-8(12-6)14-3-1-5(15)2-4-14/h5,15H,1-4H2,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFWNYSJYNARGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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